molecular formula C17H14N4O3S B11661361 Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate

Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate

Cat. No.: B11661361
M. Wt: 354.4 g/mol
InChI Key: DAHUMRUNLLQFNZ-VCHYOVAHSA-N
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Description

Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the thiophene moiety, and the esterification of the benzoate group. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and methyl benzoate. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoate ester group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-((3-(2-furyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 4-(2-((3-(2-pyridyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like furan or pyridine. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 4-[(E)-[(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H14N4O3S/c1-24-17(23)12-6-4-11(5-7-12)10-18-21-16(22)14-9-13(19-20-14)15-3-2-8-25-15/h2-10H,1H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

DAHUMRUNLLQFNZ-VCHYOVAHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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